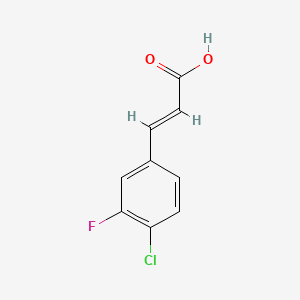

4-Chloro-3-fluorocinnamic acid

Descripción general

Descripción

4-Chloro-3-fluorocinnamic acid is a chemical compound belonging to the class of cinnamic acids. It is characterized by the presence of a chlorine atom at the fourth position and a fluorine atom at the third position on the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 4-Chloro-3-fluorocinnamic acid involves the reaction of 4-Chloro-3-fluorobenzaldehyde with malonic acid in the presence of pyridine. The mixture is heated to 50°C and agitated for one hour, followed by heating to 100°C and agitating for 16 hours. The reaction mixture is then treated with ice and hydrochloric acid to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial production. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale synthesis.

Análisis De Reacciones Químicas

Enzymatic Degradation Pathways

4-Cl-3-FCA undergoes microbial degradation via β-oxidation mechanisms similar to fluorinated cinnamic acid derivatives. Key steps include:

-

Coenzyme A (CoA) activation : The compound is converted to 4-chloro-3-fluorocinnamoyl-CoA by a ligase enzyme. This step is critical for initiating β-oxidation .

-

Hydratase and dehydrogenase activity : The CoA adduct undergoes hydration and dehydrogenation, forming 4-chloro-3-fluorophenyl-β-hydroxypropionyl-CoA and subsequently 4-chloro-3-fluorophenyl-β-keto propionyl-CoA .

-

Thiolase cleavage : The β-keto intermediate is cleaved by thiolase, releasing 4-chloro-3-fluorobenzoic acid (4-Cl-3-FBA) and acetyl-CoA .

Table 1: Enzymatic Activities in 4-Cl-3-FCA Degradation

Halogen-Specific Reactivity

The chloro and fluoro substituents influence reaction outcomes:

-

Steric and electronic effects : The chloro group at position 4 increases steric hindrance, reducing enzymatic conversion rates compared to mono-halogenated analogs. For example, chloro-substituted cinnamic acids exhibit slower degradation kinetics (μ<sub>max</sub> = 0.022 h<sup>−1</sup> for 4-FBA) .

-

Selectivity in amino acid synthesis : Chloro-substituted cinnamic acids produce β-aryl-amino acids with high enantiomeric excess (>99% ee) due to steric steering in phenylalanine amino mutase (PAM) catalysis .

Table 2: Substituent Effects on Reaction Outcomes

| Substituent (Position) | Degradation Rate (μ<sub>max</sub>, h<sup>−1</sup>) | β:α Amino Acid Ratio | ee (%) |

|---|---|---|---|

| 4-Fluoro | 0.025 | 98:2 | >99 |

| 4-Chloro | 0.022 | 40:60 | >99 |

| 4-Bromo | 0.021 | 99:1 | >99 |

Ring-Cleavage and Defluorination

4-Cl-3-FBA, a key intermediate, undergoes further degradation via:

-

Dioxygenation : Formation of 4-chloro-3-fluorocatechol by Ralstonia spp., followed by ortho-cleavage to produce dienelactone derivatives .

-

Spontaneous defluorination : Fluoride release occurs after ring cleavage, with complete mineralization observed in mixed bacterial consortia .

Challenges and Side Reactions

Aplicaciones Científicas De Investigación

4-Chloro-3-fluorocinnamic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the benzene ring can influence its reactivity and interaction with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparación Con Compuestos Similares

4-Chlorocinnamic acid: Similar structure but lacks the fluorine atom.

4-Fluorocinnamic acid: Similar structure but lacks the chlorine atom.

4-Bromocinnamic acid: Contains a bromine atom instead of chlorine.

4-Nitrocinnamic acid: Contains a nitro group instead of halogens.

Uniqueness: 4-Chloro-3-fluorocinnamic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical and biological properties

Actividad Biológica

4-Chloro-3-fluorocinnamic acid (4C3FCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other biological properties, as well as the mechanisms underlying these effects, supported by research findings and comparative data.

This compound has the molecular formula CHClF O and is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring. This unique combination influences its reactivity and biological interactions. The compound is primarily used as a building block in organic synthesis and has potential applications in drug development due to its biological activities .

Antimicrobial Activity

Research has demonstrated that 4C3FCA exhibits notable antimicrobial properties. A study focused on cinnamic acid derivatives, including 4C3FCA, reported varying degrees of antibacterial activity against several strains of bacteria, including Enterococcus spp. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 2 to 4 µg/mL, indicating strong antibacterial potential .

Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Most Sensitive Strain | Most Resistant Strain |

|---|---|---|---|

| This compound | 2-4 | Enterococcus sp. 885041 | Enterococcus sp. 966351 |

| Other derivatives (e.g., 16d) | 2 ± 0.05–4 ± 0.38 | VRE strains | Various |

Anticancer Properties

The anticancer potential of 4C3FCA has also been investigated, with studies indicating its ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, which may be mediated through the activation of specific signaling pathways that lead to programmed cell death.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that 4C3FCA can significantly reduce the viability of various cancer cell lines. For instance:

- Cell Line A : Reduction in viability by up to 70% at a concentration of 50 µM.

- Cell Line B : Induction of apoptosis markers at concentrations above 25 µM.

The biological activity of 4C3FCA is believed to stem from its interaction with specific molecular targets within cells. The presence of halogens (chlorine and fluorine) affects the compound's lipophilicity and hydrogen bonding capabilities, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Proposed Mechanisms

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger cellular stress responses leading to apoptosis.

- Modulation of Signaling Pathways : It may influence pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.

Propiedades

IUPAC Name |

(E)-3-(4-chloro-3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNELKRQRBRYHBV-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420754 | |

| Record name | 4-Chloro-3-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-66-9 | |

| Record name | 4-Chloro-3-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 202982-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.